Chromium (III) sulfate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

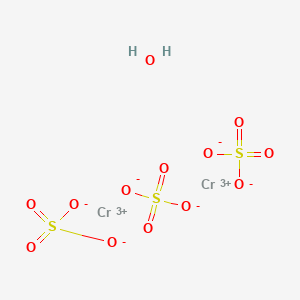

Chromium (III) sulfate hydrate is a useful research compound. Its molecular formula is CrKO8S2 and its molecular weight is 283.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioremediation of Hazardous Waste : Chromium is toxic in large quantities, and bioremediation using sulfate-reducing bacteria (SRB) is an effective method for its removal from the environment. A study found that the sulfate-reducing bacteria strain KGP1 could tolerate and precipitate chromium, identifying it as a potential tool for treating chromium-contaminated aquatic environments (Retnaningrum, Yulianti, & Wilopo, 2019).

Protein Staining in Gel Electrophoresis : Potassium chromium sulfate enhances the sensitivity of the thiosulfate-silver staining method for proteins in gels. When used with Coomassie Brilliant Blue R-250, it significantly improves the detection of basic proteins like ribosomal proteins, which is crucial for proteomics research (Zhou, Liu, & Li, 2002).

Crystal Growth Kinetics : The growth kinetics of potassium sulfate crystals in the presence of chromium(III) impurities was studied, revealing that chromium(III) induces hysteresis in crystal growth rates. This research provides insights into the effects of impurities on crystal growth, which is important in various fields, including materials science (Guzman et al., 2001).

Impacts on Cytotoxicity, Genotoxicity, and Oxidative Stress : A study on the effects of potassium dichromate, a form of chromium, on human liver carcinoma cells (HepG2) showed it induced cytotoxicity, genotoxicity, and oxidative stress. This research is significant for understanding the toxicological impacts of chromium compounds (Patlolla, Barnes, Hackett, & Tchounwou, 2009).

Chromium Resistance in Bacteria : A study on the mechanisms of bacterial resistance to chromium compounds has implications for environmental bioremediation. It explores how bacteria adapt to and resist chromium toxicity, which is important for developing strategies to mitigate environmental chromium pollution (Ramírez-Díaz et al., 2008).

Collagen Stability in Leather Processing : Chromium(III) sulfate, including its forms like potassium chromium sulfate, is used in leather processing to stabilize collagen. Understanding its role helps minimize its use and reduce environmental impact, as well as explore alternatives for more sustainable leather production (Zhang et al., 2018).

Mécanisme D'action

Target of Action

Chromium Potassium Sulfate, also known as Chrome Alum, primarily targets collagen fibers in the hide during the leather tanning process . It is also involved in the metabolism of glucose, insulin, and blood lipids .

Mode of Action

Chromium in the form of chromium(III) ions is able to penetrate cell membranes only with great difficulty . When it does, it can react with dna when present in the form of complexes with hydrophobic organic ligands, which pass through cell membranes and are able to produce gene mutations .

Biochemical Pathways

When Chromium enters plant cells through the pathways of necessary nutrients like Fe, sulfate, and phosphate, it might result in physiological and molecular alterations . Chromium buildup affects nutrient intake, photosynthesis, growth, and development, and seed germination .

Pharmacokinetics

It is known that the compound is highly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Chromium Potassium Sulfate’s action is the stabilization of leather by cross-linking the collagen fibers of the hide . In biological systems, exposure to Chromium(III) compounds can produce contact allergies on the skin . After long-term inhalation, exposed subjects have been found to develop an increased incidence of respiratory problems .

Action Environment

The action of Chromium Potassium Sulfate can be influenced by environmental factors. For instance, in the leather tanning industry, the compound is typically used in a solution, indicating that its efficacy may be influenced by the pH, temperature, and other characteristics of the solution . Furthermore, the compound’s stability and action may be affected by the presence of other ions or compounds in the environment .

Safety and Hazards

Orientations Futures

While the exact molecular mechanisms of Chromium sensing, uptake, translocation, phytotoxicity, transcript processing, translation, post-translational protein modifications, as well as plant defensive responses are still largely unknown, future research could focus on better understanding these mechanisms . Additionally, the development of Chromium-tolerant cultivars poses a serious challenge due to the lack of a Chromium transporter system in plants .

Propriétés

IUPAC Name |

chromium(3+);trisulfate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYQADEXNCDCB-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2O13S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Chromium Potassium Sulfate has found use in various scientific applications. For instance, it serves as a mordant in staining techniques for microscopy, enhancing the binding of dyes like gallocyanin to biological tissues like cartilage for better visualization []. It is also used as a hardening agent for gelatin, improving its water resistance and making it suitable for applications like photographic materials where gelatin layers need to withstand various aqueous solutions and temperatures [].

ANone: While the exact mechanism is not detailed in the provided abstracts, Chromium Potassium Sulfate likely acts as a crosslinking agent in gelatin. This means it forms chemical bridges between gelatin molecules, creating a more tightly bound network. This increased crosslinking reduces the gelatin's ability to absorb water and swell, thus improving its water resistance.

A: Yes, the oxidation state of Chromium significantly affects its biological activity. Research suggests that hexavalent Chromium compounds exhibit toxicity and mutagenicity in bacterial systems like Salmonella typhimurium []. This mutagenic effect is attributed to the direct interaction of hexavalent Chromium with bacterial DNA, causing both frameshift mutations and base-pair substitutions []. On the other hand, trivalent Chromium compounds, like Chromium Potassium Sulfate, did not demonstrate such toxic or mutagenic effects in the same bacterial tests [].

A: While not directly addressed in the provided research, one abstract mentions the use of Chromium Potassium Sulfate in a study on equilibrating ortho-para hydrogen for vapor pressure thermometry []. While the specific role of Chromium Potassium Sulfate isn't detailed, this suggests potential applications in catalytic processes involving hydrogen.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.